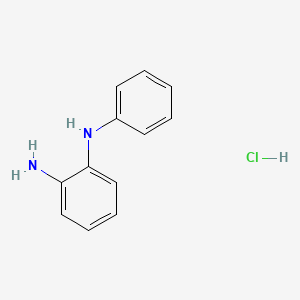

1-N-phenylbenzene-1,2-diamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-N-phenylbenzene-1,2-diamine hydrochloride is an organic compound with the molecular formula C12H13ClN2. It is a derivative of benzene and is characterized by the presence of a phenyl group attached to a benzene ring with two amine groups in the ortho positions. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry .

Métodos De Preparación

The synthesis of 1-N-phenylbenzene-1,2-diamine hydrochloride can be achieved through several methods. One common synthetic route involves the reduction of 2-nitrochlorobenzene with ammonia to form 2-nitroaniline, which is then reduced to 1-N-phenylbenzene-1,2-diamine. This intermediate is subsequently converted to its hydrochloride salt . Industrial production methods often involve the use of transition metal catalysts and controlled reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

1-N-phenylbenzene-1,2-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form benzimidazole derivatives.

Reduction: Reduction reactions typically involve the conversion of nitro groups to amine groups.

Substitution: It can undergo nucleophilic aromatic substitution reactions, where the amine groups are replaced by other functional groups. Common reagents used in these reactions include hydrochloric acid, zinc powder, and various organic solvents The major products formed from these reactions are often benzimidazole derivatives and other aromatic compounds.

Aplicaciones Científicas De Investigación

While the search results do not directly detail the applications of "1-N-phenylbenzene-1,2-diamine hydrochloride," they do provide information on its synthesis, reactions, and related compounds, which can be helpful in deducing potential applications.

Synthesis and Reactions

- Synthesis of Benzimidazoles: N-Aryl-1,2-phenylenediamines, including 1-N-phenylbenzene-1,2-diamine, are important intermediates in the synthesis of various benzimidazole derivatives . Benzimidazoles have a wide range of applications in pharmaceuticals, agrochemicals, and materials science .

- Reaction with Aldehydes: 1-N-phenylbenzene-1,2-diamine reacts with aldehydes like 4-bromobenzaldehyde under various conditions to yield 2-(4-bromophenyl)-1-phenyl-1H-benz[d]imidazole . The resulting benzimidazole derivative can then be used for various applications.

Potential Applications

Based on the information gathered, here are some potential applications of this compound and its derivatives:

- Pharmaceuticals: Benzimidazoles, which can be synthesized using 1-N-phenylbenzene-1,2-diamine, have a wide range of biological activities, including antiparasitic , anticancer, antiviral, and anti-inflammatory properties. Therefore, 1-N-phenylbenzene-1,2-diamine derivatives could be explored for drug development .

- Agrochemicals: Benzimidazole derivatives are used as fungicides, herbicides, and insecticides in agriculture. Compounds derived from 1-N-phenylbenzene-1,2-diamine might find applications in crop protection .

- Materials Science: Benzimidazoles are used in the preparation of polymers, dyes, and other functional materials. 1-N-phenylbenzene-1,2-diamine could be a building block for creating novel materials with specific properties .

Safety Information

- The safety data sheet indicates that this compound can be harmful if swallowed and causes skin irritation .

Experimental Procedures

The following table summarizes the different experimental procedures for reactions involving 1-N-phenylbenzene-1,2-diamine, based on the search results :

| Reactant | Reaction Conditions | Product | Yield |

|---|---|---|---|

| 4-bromobenzaldehyde | Sodium hydrogensulfite, N,N-dimethyl-formamide, 1 h | White powdery solid product | 92% |

| 4-bromobenzaldehyde | Sodium hydrogensulfite, N,N-dimethyl-formamide, 1 h, Reflux | White powder solid product | 89% |

| p-bromobenzaldehyde | Sodium metabisulfite, N,N-dimethyl-formamide, 90℃, 5 h, Inert atmosphere | White solid | 80% |

| 4-bromo-benzaldehyde | Benzene, 180℃, 6 h | Compound A | 60% |

| 4-bromobenzaldehyde | Toluene-4-sulfonic acid, Toluene, Heating/reflux, 16 h | 2-(4-bromophenyl)-1-phenyl-1H-benzo[d]imidazole | 57.71% |

| 4-bromobenzaldehyde | Acetic acid, Reflux, 12 h | 2-(4-bromophenyl)-1-phenyl-1H-benz[d]imidazole | 49% |

| 4-bromobenzaldehyde | Oxone, N,N-dimethyl-formamide, 20 - 40℃, Inert atmosphere | 2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole | 35% |

| 4-bromobenzaldehyde | Acetic acid, 140℃, Inert atmosphere | White solid powder | 23.6% |

These diverse synthetic approaches indicate the versatility of 1-N-phenylbenzene-1,2-diamine as a chemical intermediate .

Mecanismo De Acción

The mechanism of action of 1-N-phenylbenzene-1,2-diamine hydrochloride involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action often include the inhibition of enzyme activity and the modulation of signal transduction pathways .

Comparación Con Compuestos Similares

1-N-phenylbenzene-1,2-diamine hydrochloride can be compared with other similar compounds, such as:

N-phenylbenzene-1,3-diamine hydrochloride: This compound has a similar structure but with the amine groups in the meta positions.

N-phenyl-o-phenylenediamine: Another similar compound with the amine groups in the ortho positions but without the hydrochloride salt. The uniqueness of this compound lies in its specific substitution pattern and its ability to form stable hydrochloride salts, which enhances its solubility and reactivity in various chemical reactions.

Actividad Biológica

1-N-Phenylbenzene-1,2-diamine hydrochloride, commonly referred to as N1-phenylbenzene-1,2-diamine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Chemical Formula : C12H12N2·HCl

- Molecular Weight : 184.24 g/mol

- CAS Number : 534-85-0

- Structure : The compound features a phenyl group attached to a benzene ring with two amine groups in the ortho position.

Antimicrobial Properties

Research indicates that 1-N-phenylbenzene-1,2-diamine exhibits antimicrobial properties against various pathogens. A study highlighted its efficacy against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent. The mechanism involves the disruption of bacterial cell membranes and interference with metabolic processes.

Antiparasitic Activity

The compound has shown promising results in antiparasitic activity, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies demonstrated that 1-N-phenylbenzene-1,2-diamine inhibits cruzain, a crucial cysteine protease in the parasite's life cycle. This inhibition leads to reduced parasite viability and proliferation.

| Activity | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 15 | |

| Antibacterial | Escherichia coli | 20 | |

| Antiparasitic | Trypanosoma cruzi | 10 |

Cytotoxic Effects

In addition to its antimicrobial properties, 1-N-phenylbenzene-1,2-diamine has been investigated for its cytotoxic effects on cancer cell lines. Studies have shown that it induces apoptosis in various cancer cells through the activation of caspases and modulation of apoptotic pathways.

The biological activity of 1-N-phenylbenzene-1,2-diamine is primarily attributed to its ability to form hydrogen bonds with target biomolecules, leading to structural alterations and functional disruptions. For example:

- Antibacterial Action : The compound binds to bacterial cell membranes, causing permeability changes that lead to cell lysis.

- Inhibition of Cruzain : It competes with substrate binding sites on cruzain, effectively blocking the enzyme's activity and disrupting the parasite's metabolism.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains showed that the compound significantly inhibited growth at concentrations lower than those required for traditional antibiotics. This suggests potential for development into a new class of antimicrobial agents.

- Chagas Disease Research : In vivo studies using murine models demonstrated that treatment with 1-N-phenylbenzene-1,2-diamine led to a significant reduction in parasitemia levels compared to untreated controls, indicating its potential as a therapeutic agent for Chagas disease.

Propiedades

IUPAC Name |

2-N-phenylbenzene-1,2-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.ClH/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10;/h1-9,14H,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDAKPTLLVBBHMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.